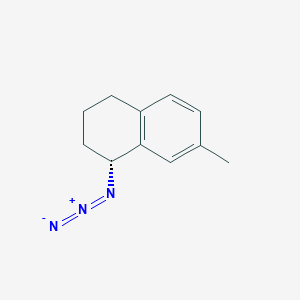

(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-5-6-9-3-2-4-11(13-14-12)10(9)7-8/h5-7,11H,2-4H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSJULZJSLFSKN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2N=[N+]=[N-])C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CCC[C@H]2N=[N+]=[N-])C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material

The synthesis begins with 7-methyl-1,2,3,4-tetrahydronaphthalene as the starting material.

Azidation

The introduction of the azido group can be achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Purification

The product is purified using techniques such as recrystallization or column chromatography.

Synthetic Routes and Reaction Conditions

Conventional Synthesis

- Starting Material : 7-methyl-1,2,3,4-tetrahydronaphthalene.

- Azidation : Reaction with NaN₃ in DMF at elevated temperatures.

- Purification : Recrystallization or column chromatography.

Electrochemical Synthesis

Recent advancements include electrochemical methods for azidation, which offer a more sustainable and efficient approach. This method involves the use of an electrochemical cell with a graphite felt anode and a platinum cathode, using sodium azide in an aqueous solution.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. Factors such as solvent choice, temperature, and reaction time are critical.

| Entry | Solvent | Yield (%) | Conditions |

|---|---|---|---|

| 1 | DMF | 80 | 100°C, 24h |

| 2 | AcOH | 60 | 25°C, 4h |

| 3 | MeCN | 40 | 50°C, 12h |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.

Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Cycloaddition: Alkynes in the presence of a copper(I) catalyst.

Major Products

Reduction: 1-Amino-7-methyl-1,2,3,4-tetrahydronaphthalene.

Substitution: Iminophosphorane derivatives.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene has been investigated for its potential biological activities. The azido group can be utilized for bioorthogonal reactions, allowing researchers to label and track biomolecules in living systems. This property is particularly useful in drug development and molecular imaging.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations:

- Click Chemistry : The azide group enables "click" reactions with alkyne derivatives to form triazoles, which are valuable in pharmaceuticals and materials science.

- Functionalization : It can undergo further functionalization to introduce other functional groups that enhance its reactivity or solubility.

Materials Science

Research has shown that this compound can be incorporated into polymer matrices to create materials with specific properties:

- Smart Materials : By integrating this compound into polymers, researchers can develop materials that respond to external stimuli (e.g., light or temperature).

- Nanotechnology : Its reactivity allows for the creation of nanostructured materials that have applications in sensors and drug delivery systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Medicinal Chemistry | Demonstrated the use of this compound in synthesizing novel triazole-based inhibitors for cancer treatment. |

| Study B | Organic Synthesis | Explored click chemistry applications leading to high yields of functionalized triazoles useful in pharmaceutical formulations. |

| Study C | Materials Science | Developed a polymer composite incorporating this compound showing enhanced mechanical properties and responsiveness to environmental changes. |

Mechanism of Action

The mechanism of action of (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene largely depends on the specific reaction it undergoes. For example:

Reduction: The azido group is reduced to an amine, which can then participate in further chemical transformations.

Cycloaddition: The azido group reacts with alkynes to form triazoles, which are stable and can serve as linkers in bioconjugation and materials science.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The table below compares (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene with five related compounds:

Reactivity and Functional Group Analysis

- Azido Group : The azide in the target compound enables rapid conjugation via click chemistry, unlike the ketone or methyl groups in analogs. This reactivity is absent in fully aromatic systems like 1,3-dimethylnaphthalene .

- Methyl Substituents : The 7-methyl group in the target compound may sterically hinder reactions at adjacent positions, similar to the 6,7-dimethyl derivative in , which showed bromination regioselectivity at positions 5 and 8 .

Research Findings and Gaps

Unresolved Questions

- Limited data exist on the target compound’s biological activity or metabolic fate.

- The impact of the 1R configuration versus 1S on reaction kinetics or pharmacological properties remains unexplored.

Biological Activity

Overview

(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an azido group (-N₃) attached to a tetrahydronaphthalene ring system. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. Its biological activity stems from its unique structural features, which allow it to participate in various chemical reactions.

- Molecular Formula : C₁₁H₁₃N₃

- Molecular Weight : 187.25 g/mol

- CAS Number : 1807940-81-3

The biological activity of this compound is largely influenced by its azido group. The compound can undergo several key reactions:

- Reduction : The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation may enhance the compound's biological activity by introducing amino functionality, which is often involved in drug-receptor interactions.

- Cycloaddition : The azido group is reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazoles. This reaction is particularly significant in bioconjugation applications where triazoles serve as linkers between biomolecules.

- Substitution Reactions : The azido group can participate in substitution reactions, such as the Staudinger reaction with phosphines, leading to the formation of iminophosphoranes that can further react with various nucleophiles.

Biological Applications

The compound's biological activity has been explored through various research avenues:

- Drug Discovery : The ability of this compound to form diverse derivatives makes it a valuable precursor in medicinal chemistry for developing new therapeutic agents .

- Bioconjugation : The azido functionality allows for selective labeling and functionalization of biomolecules, facilitating studies in cellular biology and drug delivery systems .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various applications:

| Study | Findings |

|---|---|

| Research on Bioconjugation | Demonstrated the effectiveness of azide-based click chemistry for attaching drugs to targeting moieties. |

| Synthesis of Bioactive Molecules | Utilized this compound as a starting material for synthesizing complex bioactive compounds through cascade reactions. |

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene?

To ensure enantiomeric purity, chiral resolution techniques such as HPLC with a chiral stationary phase can be employed, as demonstrated for structurally related brominated tetrahydronaphthalene derivatives . Enantiospecific synthesis may involve asymmetric catalysis or chiral auxiliaries, leveraging steric and electronic effects to control stereochemistry. For example, bromonium ion generation followed by intramolecular capture (as in ) could be adapted by substituting bromine with azide groups under controlled conditions. Post-synthesis, enantiomeric excess should be quantified using polarimetry or chiral HPLC, referencing racemic standards for calibration .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 100 MHz in CDCl₃) can confirm structural features, such as the azide group’s electronic environment and methyl substituents. For stereochemical analysis, NOESY or COSY experiments may resolve spatial relationships between protons .

- HPLC : Reverse-phase or chiral HPLC (as in ) validates purity and enantiomeric ratios. Mobile phase optimization (e.g., hexane/isopropanol) enhances resolution .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns, particularly for reactive azide groups .

Q. What safety protocols are essential for handling azido derivatives during synthesis?

Azides are thermally unstable and prone to explosive decomposition. Key precautions include:

- Avoiding open flames, sparks, and excessive heat (P210 in ).

- Using blast shields and remote handling equipment for large-scale reactions.

- Storing azides in inert atmospheres and conducting reactions in fume hoods with proper ventilation. Safety data sheets (SDS) for structurally similar compounds (e.g., 1-(prop-2-yn-1-yl)-tetrahydronaphthalene in ) provide additional guidance on personal protective equipment (PPE) and emergency procedures.

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of the azide moiety in this compound?

First-principles calculations (e.g., density functional theory, DFT) can model transition states for azide decomposition or cycloaddition reactions. Group contribution methods, validated for polycyclic aromatic hydrocarbons (PAHs) in , estimate thermodynamic properties like enthalpy of formation. Molecular dynamics simulations may assess solvent effects on azide stability, guiding solvent selection (e.g., polar aprotic solvents to stabilize intermediates). Computational results should be cross-validated with experimental kinetic studies .

Q. What systematic approaches resolve contradictions in toxicological data for related tetrahydronaphthalene derivatives?

- Literature Screening : Apply inclusion criteria from Table B-1 () to filter studies by route of exposure (e.g., inhalation, oral), species, and health outcomes. Prioritize peer-reviewed studies with robust statistical power.

- Mechanistic Analysis : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation of methyl groups) across species to explain interspecies variability. highlights data gaps in dermal exposure and long-term effects, necessitating targeted follow-up studies.

- Weight-of-Evidence Assessment : Use frameworks like ATSDR’s () to rank studies by quality and relevance, resolving contradictions through meta-analysis .

Q. How can reaction conditions be optimized to minimize side reactions involving the azide group?

- Temperature Control : Maintain low temperatures (e.g., 0–5°C) during azide introduction to prevent unintended cyclization or decomposition.

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates and reduce nucleophilic side reactions.

- Catalytic Additives : Copper(I) catalysts (e.g., CuBr) may accelerate azide-alkyne cycloaddition while suppressing side pathways. Kinetic monitoring via in situ IR or Raman spectroscopy aids in real-time optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.